

Application Notes and Protocols for HPLC Analysis of Lansoprazole and Its Impurities

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Compound of Interest		
Compound Name:	Lansoprazole	
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Introduction

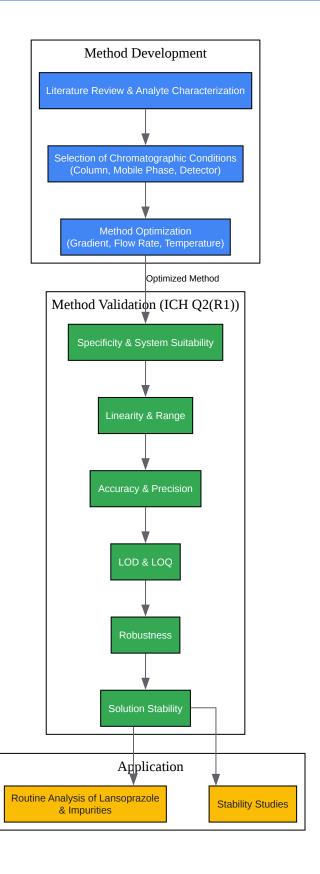
Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related disorders.[1] The quality and safety of the final pharmaceutical product are of paramount importance, necessitating stringent control over impurities that may arise during synthesis, formulation, or storage. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of lansoprazole and its related substances.[1] This document provides a detailed application note and protocol for a stability-indicating HPLC method suitable for the analysis of lansoprazole and its impurities in bulk drug substances and pharmaceutical formulations.

The International Council for Harmonisation (ICH) guidelines mandate the control of impurities in pharmaceutical products. Therefore, the development and validation of a robust, stability-indicating analytical method are crucial. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.[2][3][4]

Experimental Workflow

The logical workflow for the development and validation of an HPLC method for **lansoprazole** and its impurities is depicted below. This process ensures the final method is robust, reliable, and fit for its intended purpose.





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Figure 1: Logical workflow for HPLC method development and validation.



Experimental Protocols

This section details a stability-indicating HPLC method for the analysis of **lansoprazole** and its related substances. This method is a composite based on several published and validated methods.[1][2][3][5]

- 1. Instrumentation and Materials
- HPLC System: A gradient HPLC system with a UV detector is required.[1][2]
- Column: A C18 reversed-phase column is typically used. Common specifications are 250 mm x 4.6 mm, 5 μm particle size.[2][3][6] An alternative modern column is a Fused-Core® C18, 2.7 μm, which can offer improved resolution and faster run times.
- Chemicals and Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (AR grade)
 - Dipotassium hydrogen phosphate (AR grade)
 - Triethylamine (for pH adjustment)
 - Phosphoric acid (for pH adjustment)
 - Water (HPLC grade)
 - Lansoprazole reference standard and impurity standards
- 2. Chromatographic Conditions

The following chromatographic conditions have been shown to provide good separation of **lansoprazole** from its impurities.



Parameter	Condition
Mobile Phase A	Buffer: 20 mM Potassium dihydrogen phosphate, pH adjusted to 7.0 with triethylamine.[2][7]
Mobile Phase B	Acetonitrile[2][3]
Gradient Program	Time (min)
Flow Rate	1.0 mL/min[2][3]
Column Temperature	Ambient or controlled at 25°C[8]
Detection Wavelength	285 nm[5]
Injection Volume	10 μL
Diluent	A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v)

3. Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of lansoprazole reference standard in the diluent to obtain a concentration of about 100 μg/mL.
- Impurity Stock Solution: Prepare a stock solution of known impurities in the diluent. The concentration will depend on the specific impurities being monitored.
- System Suitability Solution: A solution containing lansoprazole and its key impurities (e.g., Lansoprazole Related Compound A) is prepared to check the system's performance.
- Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of about 100 μg/mL. For formulations, an extraction step may be necessary. For example, for capsules, the contents of not fewer than 20 capsules can be pooled, and a portion equivalent to a single dose is dissolved in a suitable solvent, sonicated, and then diluted to the final concentration with the diluent.

4. Method Validation



Methodological & Application

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The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] The key validation parameters are summarized below.

Methodological & Application

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Validation Parameter	Typical Acceptance Criteria	
Specificity	The method should be able to resolve lansoprazole from its impurities and any degradation products. Peak purity analysis should be performed.	
Linearity	A linear relationship between the analyte concentration and the detector response should be demonstrated over a specified range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be > 0.999.[3]	
Accuracy	The closeness of the test results to the true value should be assessed, typically by recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are generally expected to be within 98-102%.[2][4]	
Precision	Repeatability (Intra-day): The precision of the method under the same operating conditions over a short interval of time. The %RSD should be < 2.0%. Intermediate Precision (Inter-day): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD should be < 2.0%.	
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.	
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for impurities is often around 0.05% of the active ingredient's concentration.[7]	
Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method	



	parameters (e.g., pH of the mobile phase, column temperature, flow rate).[3]
Solution Stability	The stability of the standard and sample solutions should be evaluated over a defined period under specified storage conditions.[3][6]

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for **lansoprazole** and its impurities.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates (N)	≥ 2000	> 5000
Resolution (Rs)	≥ 2.0 between lansoprazole and the closest eluting impurity	> 2.5
%RSD for replicate injections	≤ 2.0%	< 1.0%

Table 2: Linearity Data for Lansoprazole and a Key Impurity

Analyte	Range (μg/mL)	Correlation Coefficient (r²)
Lansoprazole	0.5 - 150	0.9998
Impurity A	0.05 - 2.5	0.9995

Table 3: Accuracy (Recovery) Data



Analyte	Spiked Level (%)	Mean Recovery (%)	%RSD
Lansoprazole	80	99.5	0.8
100	100.2	0.6	
120	99.8	0.7	-
Impurity A	80	98.9	1.2
100	101.1	1.0	
120	100.5	1.1	-

Table 4: LOD and LOQ Data

Analyte	LOD (μg/mL)	LOQ (μg/mL)
Lansoprazole	0.15	0.5
Impurity A	0.015	0.05

Common Impurities of Lansoprazole

Several process-related impurities and degradation products of **lansoprazole** have been identified. These include:

- Lansoprazole Related Compound A (Lansoprazole Sulfone): An oxidation product.
- Lansoprazole Related Compound B (Lansoprazole Sulfide): A reduction product and a process impurity.
- 2,3-Dimethyl-4-nitropyridine N-oxide (DPN): A potential process-related impurity.[1]
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CTP): Another potential process-related impurity.[1]
- Oxidative Degradation Products: Various N-oxides and other oxidized forms can be generated under oxidative stress conditions.[5]



The developed HPLC method should demonstrate sufficient resolution to separate these and other potential impurities from the main **lansoprazole** peak.

Conclusion

The described HPLC method and protocols provide a comprehensive framework for the reliable analysis of **lansoprazole** and its impurities. Adherence to these guidelines and proper method validation will ensure the generation of accurate and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The use of modern column technologies can further enhance method performance, leading to faster analysis times and improved separation efficiency.

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